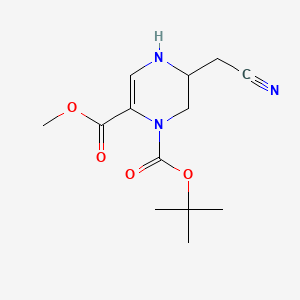
1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate is a complex organic compound featuring a tert-butyl group, a methyl group, and a cyanomethyl group attached to a dihydropyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate typically involves multiple steps, starting with the preparation of the dihydropyrazine ring. The tert-butyl and methyl groups are introduced through alkylation reactions, while the cyanomethyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., cyanide ions). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate: shares similarities with other dihydropyrazine derivatives, such as 1-(tert-Butyl) 2-methyl 5-(hydroxymethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate and 1-(tert-Butyl) 2-methyl 5-(aminomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate.
属性
分子式 |
C13H19N3O4 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC 名称 |
4-O-tert-butyl 5-O-methyl 2-(cyanomethyl)-2,3-dihydro-1H-pyrazine-4,5-dicarboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-8-9(5-6-14)15-7-10(16)11(17)19-4/h7,9,15H,5,8H2,1-4H3 |
InChI 键 |
FJEVYZHFXZCZHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(NC=C1C(=O)OC)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
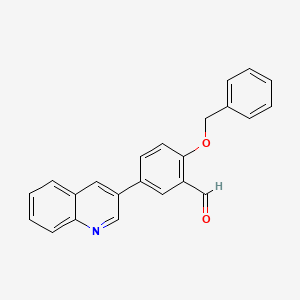
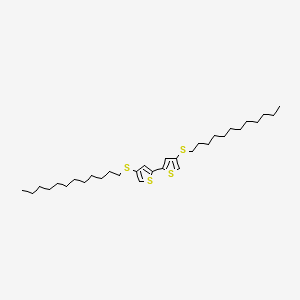
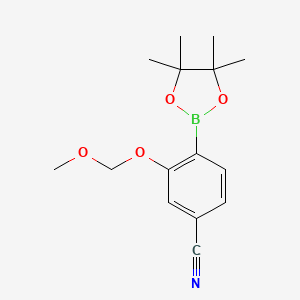
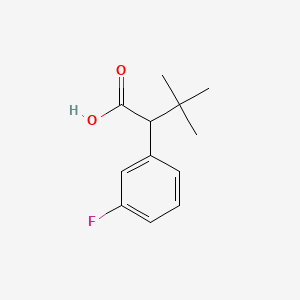
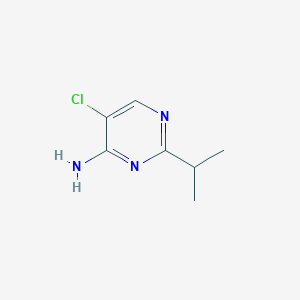
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)


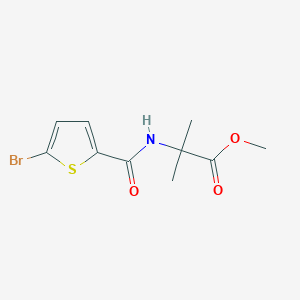
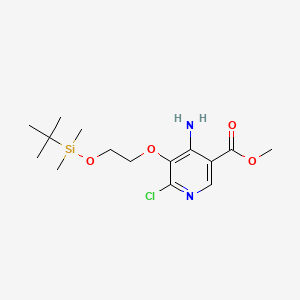

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
